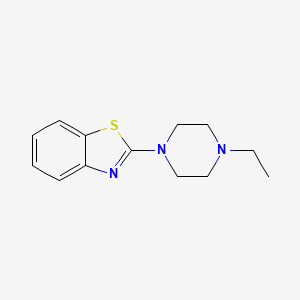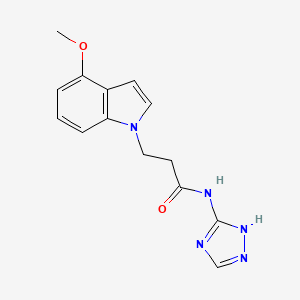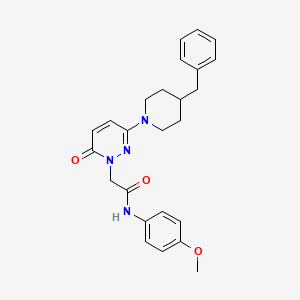
5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro group: Chlorination of the quinoline core can be done using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the morpholin-4-ylmethyl group: This step involves nucleophilic substitution reactions where the morpholine derivative is introduced.
Esterification with 3,4-dimethoxybenzoic acid: The final step involves esterification, where the quinoline derivative reacts with 3,4-dimethoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can modify the quinoline ring or the ester group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring and the benzoate moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
科学研究应用
Chemistry
In chemistry, 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. Research could focus on its efficacy against specific pathogens or cancer cell lines.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties might make it suitable for specific industrial applications.
作用机制
The mechanism of action of 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes or receptors, disrupting normal cellular processes. The morpholine group might enhance its binding affinity to specific molecular targets.
相似化合物的比较
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinidine: An antiarrhythmic agent with a quinoline structure.
Cinchonine: An alkaloid with a quinoline core, used in the synthesis of other compounds.
Uniqueness
What sets 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate apart is the combination of the chloro, morpholin-4-ylmethyl, and 3,4-dimethoxybenzoate groups. This unique structure might confer specific biological activities or chemical properties not found in other quinoline derivatives.
属性
分子式 |
C23H23ClN2O5 |
|---|---|
分子量 |
442.9 g/mol |
IUPAC 名称 |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C23H23ClN2O5/c1-28-19-6-5-15(13-20(19)29-2)23(27)31-22-16(14-26-8-10-30-11-9-26)12-18(24)17-4-3-7-25-21(17)22/h3-7,12-13H,8-11,14H2,1-2H3 |
InChI 键 |
BOVHEGHIGIZTQK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C3C(=C(C=C2CN4CCOCC4)Cl)C=CC=N3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate](/img/structure/B12159422.png)
![N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12159428.png)
![Methyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12159436.png)

![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159457.png)
![methyl 3-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)propanoate](/img/structure/B12159461.png)
![4-phenyl-N-[4-(4H-1,2,4-triazol-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B12159468.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B12159477.png)

![N'~1~-[(3E)-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12159484.png)
![4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12159491.png)

![N-(3-methoxyphenyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12159507.png)

